(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Description
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a chiral piperazine derivative featuring two tert-butyl dicarboxylate groups and a cyano substituent at the 2-position of the piperazine ring. This compound is primarily utilized in pharmaceutical research as a building block for synthesizing complex molecules, particularly in the development of protease inhibitors and kinase-targeted therapies . Its stereochemistry at the 2-position (S-configuration) is critical for enantioselective interactions in drug-receptor binding .
Key physicochemical properties include:
Properties
IUPAC Name |
ditert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCMLBJAMFZEZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C#N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705389 | |
| Record name | Di-tert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242267-80-6 | |
| Record name | Di-tert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Piperazine Synthesis and Functionalization
The piperazine backbone serves as the foundational structure for this compound. Industrial and academic syntheses often begin with commercially available piperazine derivatives, which are modified to introduce the cyanogroup at the 2-position. A critical step involves the conversion of a methylthio (-SMe) or methylsulfonyl (-SO₂Me) group to a cyano (-CN) substituent.
Key Reaction Pathway
-
Starting Material : 4,6-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-5-methyl-2-methylthiopyrimidine is oxidized using oxone (2KHSO₅·KHSO₄·K₂SO₄) in dimethylformamide (DMF) at 80°C to yield the methylsulfonyl derivative .
-
Cyanide Substitution : The sulfonyl group is displaced via nucleophilic substitution with sodium cyanide (NaCN) in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (100–120°C), achieving a 65% yield for the 2-cyano product .
Mechanistic Insight :
The sulfonyl group acts as a superior leaving group compared to methylthio, facilitating nucleophilic attack by cyanide ions. Steric hindrance from the tert-butyl carbazole groups directs regioselectivity to the 2-position .
The introduction of tert-butyloxycarbonyl (Boc) groups at the 1- and 4-positions of the piperazine ring is achieved through sequential protection reactions.
Protocol :
-
Reagents : Piperazine derivatives are treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in dichloromethane (DCM) or tetrahydrofuran (THF) .
-
Conditions : Reactions proceed at room temperature for 12–24 hours, with yields exceeding 80% .
Example :
A mixture of 2-cyanopiperazine (1 equiv), Boc₂O (2.2 equiv), and DMAP (0.3 equiv) in DCM undergoes stirring at 40°C for 1.5 hours, followed by purification via flash chromatography (10% MeOH/DCM) .
Table 1: Boc Protection Optimization
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | DCM | THF |
| Base | DMAP | Triethylamine |
| Temperature | 40°C | 25°C |
| Yield | 84% | 79% |
Stereochemical Control for (S)-Configuration
The (S)-enantiomer is obtained through chiral resolution or asymmetric synthesis. While explicit details are limited in public datasets, analogous methods for piperazine derivatives suggest two approaches:
a. Chiral Auxiliary-Mediated Synthesis
-
Chiral Pool Strategy : Use (S)-piperazine-2-carboxylic acid as a starting material, followed by Boc protection and cyanide substitution .
-
Asymmetric Catalysis : Employ palladium catalysts with chiral ligands (e.g., BINAP) during key coupling steps to induce enantioselectivity .
b. Kinetic Resolution
-
Enzymatic or chemical resolution using chiral reagents (e.g., tartaric acid derivatives) to separate enantiomers post-synthesis .
Critical Reaction Parameters and Yield Optimization
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Sulfonyl Displacement | NaCN, DMF | DMF | 120°C | 65% |
| Direct Cyanation | CuCN, KI | DMSO | 150°C | 45% |
Key Findings :
-
Sulfonyl displacement outperforms direct cyanation in yield and regioselectivity .
-
Polar aprotic solvents (DMF/DMSO) enhance cyanide nucleophilicity and reaction efficiency .
Industrial-Scale Purification Techniques
Final purification employs flash chromatography (silica gel, 10% MeOH/DCM) or recrystallization from ethanol/water mixtures. Purity exceeding 98% is routinely achieved, as validated by HPLC and NMR .
Challenges :
Chemical Reactions Analysis
Types of Reactions
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The tert-butyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and cyanogen bromide under controlled conditions. This multi-step process allows for the introduction of the cyano group and the formation of the dicarboxylate structure, which is essential for its reactivity and biological activity.
Chemistry
This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly useful in:
- Organic Synthesis : As a building block for complex molecules.
- Catalysis : In reactions involving nucleophilic substitutions and other transformations.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Derivatives have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism involves disrupting bacterial membrane potential leading to cell death.
- Cytotoxicity Studies : In vitro assessments demonstrate selective toxicity towards bacterial cells while sparing mammalian cells, indicating a favorable safety profile for potential therapeutic applications.
Medicinal Chemistry
Ongoing research is exploring its potential therapeutic applications:
- Drug Development : Investigations into its role as a scaffold for developing new antibacterial agents are underway. Its unique structural features may enhance the efficacy of derivatives against resistant strains.
Case Study 1: Antibacterial Efficacy
A recent study evaluated several piperazine derivatives for their antibacterial properties against clinically relevant pathogens. This compound was included in this screening and exhibited promising results against resistant strains, reinforcing its potential as a lead compound for further development.
Case Study 2: Structure-Activity Relationship
Understanding the structure-activity relationship has been crucial in optimizing the biological efficacy of this compound. Modifications to the piperazine ring or carboxylate groups have been explored to improve potency and selectivity against bacterial targets while minimizing toxicity to human cells.
Mechanism of Action
The mechanism of action of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and tert-butyl ester groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate with similar piperazine-based dicarboxylates:
*Inferred from (ST-7771 entry).
Functional Group Impact on Properties
- Cyano Group: The electron-withdrawing -CN group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution reactions compared to analogs with -CH₃ or -CH₂OH . This property is exploited in click chemistry and photoaffinity labeling .
- Steric Effects : The tert-butyl groups hinder rotational freedom, stabilizing specific conformations critical for enantioselective synthesis .
- Solubility: The hydroxymethyl analog (CAS 143540-05-0) exhibits higher solubility in polar solvents due to hydrogen bonding, whereas the cyano derivative requires sonication and heating for dissolution .
Biological Activity
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (CAS Number: 924964-23-8) is a compound that has garnered attention in various fields of research due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H25N3O4
- Molecular Weight : 311.382 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C
- IUPAC Name : 1,4-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
The compound belongs to the class of heterocyclic compounds and features both piperazine and dicarboxylate functionalities, which are known to influence its biological interactions.
Pharmacological Properties
This compound has been investigated for several pharmacological properties:
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
- Cytotoxicity : Preliminary assays have shown that this compound can exhibit cytotoxic effects on various cancer cell lines. The exact mechanism is still under investigation but may involve apoptosis induction or cell cycle arrest .
- Neuroprotective Effects : Research suggests that derivatives of piperazine can offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The specific neuroprotective mechanisms of this compound are yet to be fully elucidated .
The biological activity of this compound is hypothesized to involve multiple pathways:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : The compound might interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways critical for cell survival and proliferation.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry assessed the anticancer potential of various piperazine derivatives, including this compound. The results indicated a dose-dependent inhibition of proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Study 2: Neuroprotective Effects
In a neuroprotection study conducted on rat models with induced oxidative stress, administration of this compound resulted in a significant reduction in markers of oxidative damage compared to control groups. Behavioral tests also indicated improved cognitive function post-treatment .
Q & A
Q. What are the optimized synthetic routes for (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves introducing the cyano group at the 2-position of a piperazine ring protected by tert-butyl dicarboxylate. A general protocol (GP1) from related compounds (e.g., Di-tert-butyl 2-azidopiperazine-1,4-dicarboxylate) achieves yields of 76–85% using Boc-protected intermediates under mild conditions . To optimize yields:
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer: Key techniques include:
- FT-IR : Confirms the presence of the nitrile (C≡N) stretch (~2200 cm⁻¹) and tert-butyl carbonyl groups (~1680–1720 cm⁻¹) .
- ¹H/¹³C NMR : Assigns stereochemistry and verifies tert-butyl signals (δ ~1.4 ppm for protons; δ ~80–85 ppm for carbons) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+Na]⁺ or [M+H]⁺) with <5 ppm error .
- Chiral HPLC : Ensures enantiomeric purity (>98% for the (S)-form) .
Q. How do the tert-butyl and cyano groups influence the compound’s reactivity in subsequent reactions?
Methodological Answer:
- tert-Butyl groups : Provide steric protection to the piperazine ring, preventing unwanted nucleophilic attack or ring-opening during functionalization. They are cleaved under acidic conditions (e.g., HCl/dioxane) for downstream modifications .
- Cyano group : Acts as an electrophilic site for nucleophilic additions (e.g., reduction to amine or conversion to tetrazole). It also stabilizes adjacent carbocations in ring-opening reactions .
Advanced Research Questions
Q. How does the stereochemistry at the 2-position affect the compound’s interactions in asymmetric synthesis?
Methodological Answer: The (S)-enantiomer’s configuration directs regioselectivity in chiral catalyst design. For example:
- In peptidomimetics, the (S)-configuration aligns with L-amino acid backbones, enabling selective hydrogen bonding in enzyme-active sites .
- Asymmetric alkylation studies show that the (S)-form yields higher enantiomeric excess (ee >90%) when used as a ligand scaffold, compared to the (R)-enantiomer .
Q. What strategies mitigate degradation of the compound under various experimental conditions?
Methodological Answer:
- Acidic/basic conditions : Avoid prolonged exposure to strong acids (e.g., TFA) or bases, which hydrolyze the cyano group. Use buffered solutions (pH 6–8) for stability .
- Thermal stress : Store at –20°C under inert gas (N₂/Ar) to prevent tert-butyl deprotection. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 14 days .
- Light sensitivity : Protect from UV exposure to prevent nitrile-to-amide oxidation .
Q. What role does this compound play in synthesizing peptidomimetics or bioactive molecules?
Methodological Answer:
- Peptidomimetic scaffolds : The piperazine core mimics peptide turn structures. For example, replacing proline residues with this compound enhances metabolic stability in protease inhibitors .
- Bioactive intermediates : The cyano group is reduced to an amine for coupling with carboxylic acids (e.g., in kinase inhibitor synthesis) or converted to tetrazoles for metal coordination (e.g., Zn²⁺-dependent enzyme inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
